4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a synthetic compound with potential biomedical and industrial applications. It is known for its complex structure, which includes a piperidine ring, a quinoline moiety, and a tolylsulfonyl group. This compound has garnered interest due to its potential use in various scientific research fields.
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to have a wide range of biological activities . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives have been reported to inhibit cholinesterases, which play a crucial role in alzheimer’s disease .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps. One common method includes the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with substituted thiosemicarbazides. This reaction is often carried out under microwave-assisted conditions, which significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis suggests that scaling up the process could involve similar techniques to ensure efficiency and high yields. The use of readily available spectroscopic techniques such as FTIR, 1H- and 13C-NMR is essential for confirming the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include glacial acetic acid, o-phosphoric acid, DMF, POCl3, piperidine, PEG-400, and CTAB. Reaction conditions often involve refluxing or microwave irradiation to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation reaction with thiosemicarbazides typically yields quinoline thiosemicarbazones .
Scientific Research Applications
4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as an inhibitor of cholinesterases, which are enzymes involved in neurotransmission.
Medicine: Its potential as an anti-Alzheimer’s agent is being explored due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase.
Industry: It may have applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide: A potent dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Bedaquiline: A diarylquinoline antimycobacterial drug used to treat multidrug-resistant tuberculosis.
Uniqueness
4-(2-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a dual inhibitor of cholinesterases sets it apart from other similar compounds .
Properties
IUPAC Name |
[4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-9-3-6-12-20(16)28(26,27)21-17-10-4-5-11-19(17)23-15-18(21)22(25)24-13-7-2-8-14-24/h3-6,9-12,15H,2,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPMUCHJROOGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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